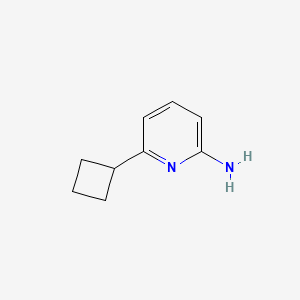
1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine-2,5-dione core, with substituents including a 4-hydroxyphenyl group and a 2-(4-nitrophenyl)hydrazinyl group. Due to its unique chemical properties, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the core pyrrolidine-2,5-dione structure This can be achieved through cyclization reactions of appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents.
Hydrazine derivatives: Compounds containing hydrazine groups similar to the 2-(4-nitrophenyl)hydrazinyl group.
Uniqueness: 1-(4-Hydroxyphenyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-13-7-5-11(6-8-13)19-15(22)9-14(16(19)23)18-17-10-1-3-12(4-2-10)20(24)25/h1-8,14,17-18,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMGQFKCWXZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)




![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2876517.png)
![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2876530.png)
